molecular formula C28H24FN3O4 B11427438 ethyl 4-[3-(4-ethoxyphenyl)-4-(3-fluorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

ethyl 4-[3-(4-ethoxyphenyl)-4-(3-fluorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

Cat. No.: B11427438
M. Wt: 485.5 g/mol
InChI Key: ZISBSLXIVQOQME-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with hydrazines to form the pyrazole ring, followed by cyclization with ethyl acetoacetate to form the pyrrolo[3,4-c]pyrazole core. The final step involves esterification with benzoic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. Solvent selection and recycling, as well as waste management, are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to cell growth and apoptosis. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[3-(4-ETHOXYPHENYL)-4-(3-FLUOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is unique due to its fused pyrrolo[3,4-c]pyrazole core, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C28H24FN3O4

Molecular Weight

485.5 g/mol

IUPAC Name

ethyl 4-[3-(4-ethoxyphenyl)-4-(3-fluorophenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C28H24FN3O4/c1-3-35-22-14-10-17(11-15-22)24-23-25(31-30-24)27(33)32(26(23)19-6-5-7-20(29)16-19)21-12-8-18(9-13-21)28(34)36-4-2/h5-16,26H,3-4H2,1-2H3,(H,30,31)

InChI Key

ZISBSLXIVQOQME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)OCC)C5=CC(=CC=C5)F

Origin of Product

United States

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